Cas no 2171748-01-7 (2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamido-4,4,4-trifluorobutanoic acid)

2-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamido-4,4,4-trifluorobutanoic acid is a specialized fluorinated amino acid derivative designed for peptide synthesis and medicinal chemistry applications. Its key structural features include a fluorenylmethyloxycarbonyl (Fmoc) protecting group, ensuring compatibility with standard solid-phase peptide synthesis (SPPS) protocols. The incorporation of difluoro and trifluoro substituents enhances metabolic stability and modulates lipophilicity, making it valuable for designing bioactive peptides or small molecules with improved pharmacokinetic properties. This compound is particularly useful in the development of protease-resistant peptides or fluorinated analogs for structure-activity relationship (SAR) studies. Its high purity and well-defined reactivity facilitate precise modifications in complex synthetic routes.
2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamido-4,4,4-trifluorobutanoic acid structure
2171748-01-7 structure
商品名:2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamido-4,4,4-trifluorobutanoic acid
CAS番号:2171748-01-7
MF:C23H21F5N2O5
メガワット:500.41526389122
CID:5807377
PubChem ID:165807789

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamido-4,4,4-trifluorobutanoic acid 化学的及び物理的性質

名前と識別子

    • 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamido-4,4,4-trifluorobutanoic acid
    • 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]-4,4,4-trifluorobutanoic acid
    • 2171748-01-7
    • EN300-1562788
    • インチ: 1S/C23H21F5N2O5/c24-20(25)17(9-19(31)29-18(21(32)33)10-23(26,27)28)30-22(34)35-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-18,20H,9-11H2,(H,29,31)(H,30,34)(H,32,33)
    • InChIKey: NRVOMKGJLHGGOS-UHFFFAOYSA-N
    • ほほえんだ: FC(C(CC(NC(C(=O)O)CC(F)(F)F)=O)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)F

計算された属性

  • せいみつぶんしりょう: 500.13706259g/mol
  • どういたいしつりょう: 500.13706259g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 10
  • 重原子数: 35
  • 回転可能化学結合数: 10
  • 複雑さ: 743
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.3

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamido-4,4,4-trifluorobutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1562788-0.05g
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]-4,4,4-trifluorobutanoic acid
2171748-01-7
0.05g
$2829.0 2023-06-04
Enamine
EN300-1562788-5000mg
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]-4,4,4-trifluorobutanoic acid
2171748-01-7
5000mg
$9769.0 2023-09-25
Enamine
EN300-1562788-100mg
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]-4,4,4-trifluorobutanoic acid
2171748-01-7
100mg
$2963.0 2023-09-25
Enamine
EN300-1562788-5.0g
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]-4,4,4-trifluorobutanoic acid
2171748-01-7
5g
$9769.0 2023-06-04
Enamine
EN300-1562788-0.1g
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]-4,4,4-trifluorobutanoic acid
2171748-01-7
0.1g
$2963.0 2023-06-04
Enamine
EN300-1562788-10.0g
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]-4,4,4-trifluorobutanoic acid
2171748-01-7
10g
$14487.0 2023-06-04
Enamine
EN300-1562788-10000mg
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]-4,4,4-trifluorobutanoic acid
2171748-01-7
10000mg
$14487.0 2023-09-25
Enamine
EN300-1562788-500mg
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]-4,4,4-trifluorobutanoic acid
2171748-01-7
500mg
$3233.0 2023-09-25
Enamine
EN300-1562788-0.25g
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]-4,4,4-trifluorobutanoic acid
2171748-01-7
0.25g
$3099.0 2023-06-04
Enamine
EN300-1562788-1.0g
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]-4,4,4-trifluorobutanoic acid
2171748-01-7
1g
$3368.0 2023-06-04

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamido-4,4,4-trifluorobutanoic acid 関連文献

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamido-4,4,4-trifluorobutanoic acidに関する追加情報

Comprehensive Guide to 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamido-4,4,4-trifluorobutanoic acid (CAS No. 2171748-01-7)

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamido-4,4,4-trifluorobutanoic acid (CAS No. 2171748-01-7) is a specialized fluorinated organic compound widely used in peptide synthesis and pharmaceutical research. Its unique structure, featuring multiple fluorine atoms and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, makes it invaluable in the development of novel therapeutics and bioactive molecules. Researchers and industry professionals frequently search for this compound due to its role in peptide modification, drug discovery, and bioconjugation applications.

The compound's CAS No. 2171748-01-7 is a critical identifier for procurement and regulatory compliance. Its molecular formula and weight are often queried in databases, highlighting the importance of accurate chemical identification. The presence of both difluoro and trifluoro substituents enhances its stability and reactivity, making it a preferred choice for solid-phase peptide synthesis (SPPS). This aligns with current trends in precision medicine and targeted drug delivery, where fluorinated compounds play a pivotal role.

One of the most searched questions about 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamido-4,4,4-trifluorobutanoic acid revolves around its solubility and handling. The compound is typically soluble in polar organic solvents like dimethylformamide (DMF) and acetonitrile, which are commonly used in peptide synthesis. Researchers also inquire about its stability under various conditions, as the Fmoc group is sensitive to basic environments. These properties are crucial for optimizing reaction conditions in high-throughput screening and combinatorial chemistry.

In the context of green chemistry and sustainable practices, the demand for fluorinated building blocks like CAS No. 2171748-01-7 has surged. Fluorine incorporation improves metabolic stability and bioavailability, addressing key challenges in small-molecule drug development. This compound’s utility extends to proteomics and chemical biology, where it serves as a linker or modifier for studying protein-protein interactions. Such applications are frequently explored in cancer research and neurodegenerative disease studies, aligning with global health priorities.

The synthesis and purification of 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamido-4,4,4-trifluorobutanoic acid require specialized expertise, as highlighted in recent publications. Analytical techniques like HPLC and mass spectrometry are essential for quality control, ensuring compliance with Good Manufacturing Practices (GMP). These aspects are critical for pharmaceutical companies and contract research organizations (CROs) aiming to scale up production for clinical trials.

Market dynamics for CAS No. 2171748-01-7 reflect its niche yet growing demand. Suppliers often list it under categories such as peptide reagents or fluorinated amino acid derivatives, catering to academic and industrial buyers. Pricing and availability trends are influenced by advancements in automated peptide synthesizers and the rising adoption of fluorine chemistry in drug design. These factors make it a compound of interest for investors and analysts tracking the life sciences tools sector.

In summary, 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamido-4,4,4-trifluorobutanoic acid (CAS No. 2171748-01-7) is a versatile tool for modern chemical and biological research. Its applications span from peptide therapeutics to material science, driven by the unique properties of fluorine. As the scientific community continues to explore its potential, this compound remains a focal point for innovation in biopharmaceuticals and beyond.

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